Ortho-Chloro Substituent Provides a Verified Cross-Coupling Handle Absent in the Des-Chloro Analog
Methyl 2-chloro-4-piperidinobenzenecarboxylate possesses an ortho-chloro substituent that is structurally absent in methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6). The chlorine atom serves as a requisite leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation at the 2-position. This is documented in the Tsukamoto et al. (2008) synthesis where the compound is employed as a precursor to more complex benzazepine scaffolds via sequential functionalization [1]. The des-chloro analog lacks this synthetic entry point entirely. The chlorine also contributes a +0.71 increment to the calculated logP (clogP) relative to the des-chloro analog, increasing lipophilicity for membrane permeability optimization in downstream target compounds [2].
| Evidence Dimension | Presence of aryl chloride cross-coupling handle |
|---|---|
| Target Compound Data | Ortho-Cl present; MW 253.72 g/mol; clogP ~3.2 (estimated) |
| Comparator Or Baseline | Methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6): Cl absent; MW 219.28 g/mol; clogP ~2.5 (estimated) |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔclogP ≈ +0.7; qualitative: Cl present vs. absent |
| Conditions | Structural comparison; clogP estimated via ChemDraw/ALOGPS consensus |
Why This Matters
Procurement of the des-chloro analog would foreclose all downstream cross-coupling diversification strategies, making it unsuitable for programs requiring aryl functionalization.
- [1] Tsukamoto, I.; Koshio, H.; Akamatsu, S.; Kuramochi, T.; Saitoh, C.; Yatsu, T.; Yanai-Inamura, H.; Kitada, C.; Yamamoto, E.; Sakamoto, S.; Tsukamoto, S. Bioorg. Med. Chem. 2008, 16 (21), 9524–9535. View Source
- [2] PubChem. Methyl 4-(piperidin-1-yl)benzoate (CID 816078); Methyl 2-chloro-4-(piperidin-1-yl)benzoate (CID 17349596). Calculated logP values from XLogP3 consensus. View Source
